

Preclinical Assessment of DMP 323: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: DMP 323

Cat. No.: B1670831

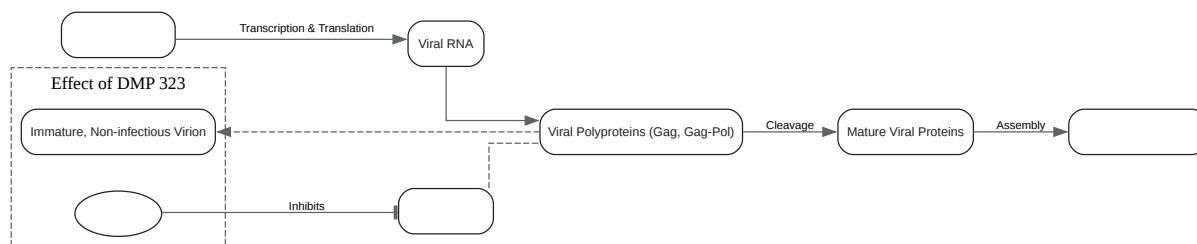
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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data available for **DMP 323**, a nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease.

Developed by Bristol-Myers Squibb, **DMP 323** showed early promise as a potent antiviral agent. However, its clinical development was discontinued. This guide summarizes the existing preclinical data to offer insights into its mechanism of action, in vitro potency, and pharmacokinetic profile in animal models. Of note, a comprehensive search of publicly available literature did not yield in vivo efficacy data for **DMP 323** in established preclinical models of HIV infection, such as the SCID-hu mouse model.

Mechanism of Action: Inhibition of HIV Protease

DMP 323 functions as a competitive inhibitor of HIV-1 protease, a critical enzyme in the viral life cycle.^[1] HIV protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. By binding to the active site of the protease, **DMP 323** blocks this cleavage process. This inhibition results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.^[2]



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Caption: Mechanism of Action of **DMP 323**.

In Vitro Potency

DMP 323 demonstrated potent antiviral activity against both HIV-1 and HIV-2 in vitro. The concentration required for 90% inhibition (IC₉₀) was determined to be $0.12 \pm 0.04 \mu\text{M}$ in lymphoid cell lines and peripheral blood mononuclear cells.

Preclinical Pharmacokinetics

Pharmacokinetic studies of **DMP 323** were conducted in rats and dogs, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Parameter	Rat (5 mg/kg)	Dog (5 mg/kg)
Route of Administration	Intravenous (IV) & Oral (PO)	Intravenous (IV) & Oral (PO)
Clearance (L/hr/kg)	7.12 (IV)	1.48 (IV)
Volume of Distribution (L/kg)	6.36 (IV)	2.28 (IV)
Elimination Half-life (hr)	0.95 (IV)	1.80 (IV)
Oral Bioavailability (%)	15 - 27	37 - 38
Time to Max. Concentration (Tmax)	≤ 1 hr (PO)	≤ 1 hr (PO)

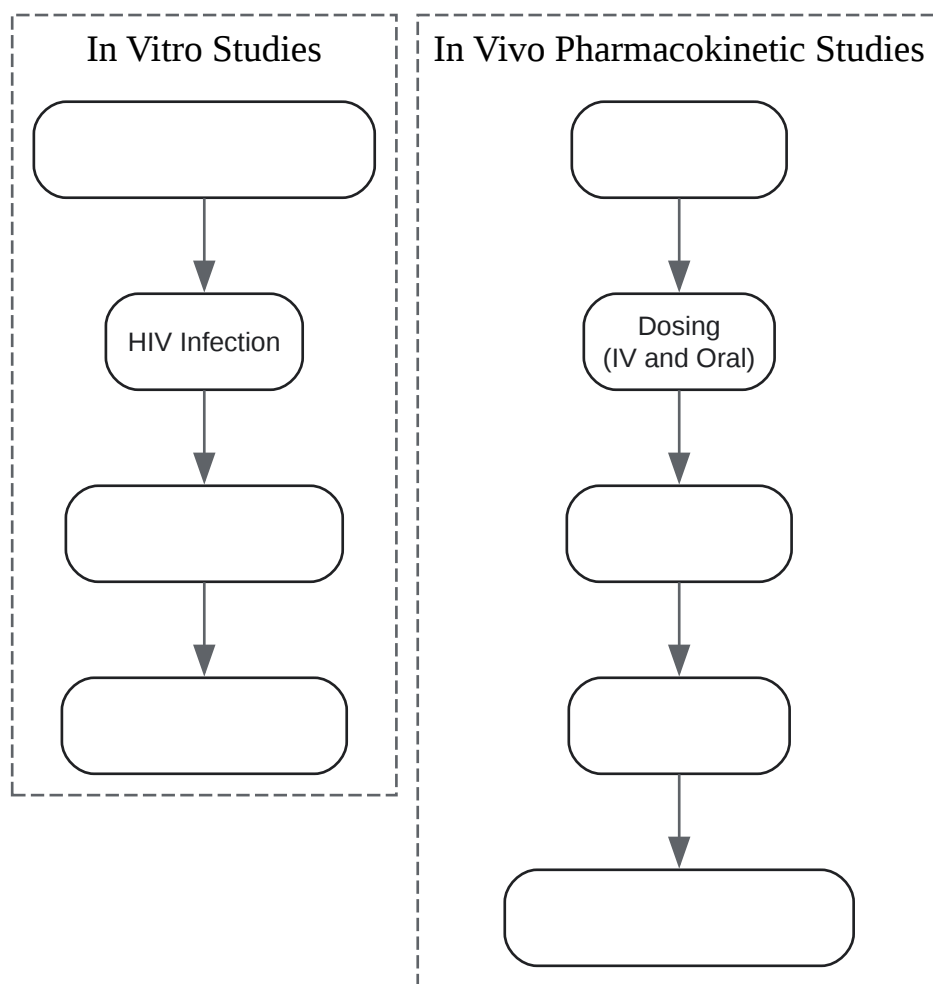
Data sourced from publicly available pharmacokinetic studies.

Experimental Protocols

In Vitro Antiviral Activity Assay: The in vitro anti-HIV activity of **DMP 323** was assessed using lymphoid cell lines (MT-2 and H9) and normal peripheral blood mononuclear cells. These cells were infected with various strains and isolates of HIV-1 and HIV-2. The concentration of **DMP 323** required to inhibit 90% of viral replication (IC90) was determined by measuring a suitable viral marker, such as reverse transcriptase activity or p24 antigen concentration, in the culture supernatant.

Pharmacokinetic Studies in Rats and Dogs: Male Sprague-Dawley rats and Beagle dogs were used for the pharmacokinetic evaluation.

- Intravenous Administration:** A single dose of **DMP 323** (5 mg/kg) was administered intravenously. Blood samples were collected at predetermined time points, and plasma concentrations of **DMP 323** were measured using a validated high-performance liquid chromatography (HPLC) method.
- Oral Administration:** **DMP 323** was administered orally to fasted animals at doses of 3, 5, and 10 mg/kg in rats and 5 and 10 mg/kg in dogs. Blood samples were collected and analyzed as described for the intravenous study. The effect of food on oral absorption was also investigated by administering the drug to fed animals.



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Caption: Preclinical Experimental Workflow.

Comparison with Other HIV Protease Inhibitors

Direct in vivo efficacy comparisons of **DMP 323** with other protease inhibitors in preclinical models are not available in the published literature. In vitro, its potency was reported to be comparable to other contemporary HIV protease inhibitors under development at the time.

Conclusion

DMP 323 is a potent in vitro inhibitor of HIV protease with a reasonable pharmacokinetic profile in rats and dogs, demonstrating oral bioavailability. However, the lack of publicly available in vivo efficacy data in relevant preclinical models of HIV infection makes a comprehensive

assessment of its potential as an antiviral therapeutic challenging. This absence of data may be attributed to the discontinuation of its development. For researchers in the field, the information on **DMP 323**'s structure and mechanism could still offer valuable insights for the design of new HIV protease inhibitors.

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- 2. DMP 323, a nonpeptide cyclic urea inhibitor of human immunodeficiency virus (HIV) protease, specifically and persistently blocks intracellular processing of HIV gag polyprotein - PMC [pmc.ncbi.nlm.nih.gov]
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